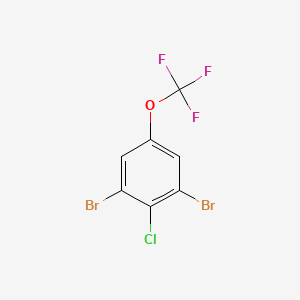

4-Chloro-3,5-dibromo(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3,5-dibromo(trifluoromethoxy)benzene: is an aromatic compound characterized by the presence of chlorine, bromine, and trifluoromethoxy substituents on a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene typically involves halogenation reactions. One common method includes the bromination of 4-chloro(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, bromination, and trifluoromethoxylation steps, each optimized for yield and purity. The use of catalysts and specific reaction conditions are crucial to achieving high efficiency in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the halogens and trifluoromethoxy group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Coupling Products: Biaryl compounds are the major products formed in coupling reactions.

Aplicaciones Científicas De Investigación

Chemistry: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the agrochemical industry, this compound serves as an intermediate in the synthesis of herbicides and pesticides. Its unique substituents contribute to the efficacy and selectivity of these agrochemicals .

Mecanismo De Acción

The mechanism of action of 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. The electron-withdrawing trifluoromethoxy group and halogens influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects in target organisms .

Comparación Con Compuestos Similares

4-Chloro-3,5-dinitro(trifluoromethoxy)benzene: Similar in structure but with nitro groups instead of bromine atoms.

1,3-Dibromo-5-(trifluoromethoxy)benzene: Lacks the chlorine substituent but shares the bromine and trifluoromethoxy groups.

Uniqueness: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene is unique due to the combination of chlorine, bromine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical reactions and applications .

Actividad Biológica

Potential Antimicrobial Activity

Halogenated compounds, particularly those containing chlorine and bromine substituents, often exhibit antimicrobial properties. The presence of a trifluoromethoxy group can further enhance these effects.

A study on related compounds showed that the introduction of halogen atoms and trifluoromethoxy groups can significantly improve antimicrobial activity. For instance:

| Compound | Staphylococcus aureus MIC (mg/mL) | Bacillus subtilis MIC (mg/mL) |

|---|---|---|

| Unsubstituted | 2.5 | 0.156 |

| Chloro-substituted | 1.25 | 0.02 |

| Trifluoromethoxy-substituted | 0.625 | 0.078 |

While these results are not specific to 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene, they suggest that the combination of chlorine, bromine, and trifluoromethoxy substituents could potentially enhance antimicrobial activity.

Potential Anticancer Activity

Halogenated aromatic compounds with trifluoromethoxy groups have shown promise in anticancer research. A study on flavonoid derivatives with similar structural features demonstrated significant anticancer activity .

For example, compounds with trifluoromethoxy substituents exhibited IC50 values ranging from 39 to 48 μM against various cancer cell lines . The presence of halogen atoms and trifluoromethoxy groups can enhance binding affinity and specificity towards molecular targets, potentially influencing biological pathways involved in cancer progression.

Anti-inflammatory Potential

The biological activity of halogenated compounds with trifluoromethoxy groups extends to potential anti-inflammatory effects. Research on cinnamic acid anilides with similar substituents has shown that the position and type of substituents on the phenyl ring can significantly influence the compound's pro- or anti-inflammatory potential .

In a study of related compounds:

- Molecules with 3-F-4-CF3 substitution increased NF-κB activity by 10-15% .

- Compounds with 2-CF3-4-F and 3-CF3-4-NO2 substitutions showed the highest attenuation of NF-κB activity, decreasing it by approximately 9% .

These findings suggest that this compound might exhibit anti-inflammatory properties, although the exact effect would need to be determined through specific studies.

Potential Toxicity

While not directly related to biological activity, it's important to note the potential toxicity of halogenated aromatic compounds. A study on a related compound, 4-Chloro-3,5-dinitrobenzotrifluoride, reported convulsions, methemoglobinemia, and ataxia in high-dose feeding studies of rats . This suggests that this compound might also have similar toxic effects at high doses, which should be considered in any biological activity studies.

Propiedades

IUPAC Name |

1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClF3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRRRPRAILJYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.